Thorium boride

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

High-Temperature Applications

Nuclear Reactors

Thorium boride possesses exceptional thermal stability and mechanical strength at high temperatures ScienceDirect: . This makes it a potential candidate for use in next-generation nuclear reactors. Thorium itself is a fertile fuel, meaning it can be converted into fissile Uranium-233, offering a potentially more sustainable fuel cycle for nuclear power generation.

Ultra-High Temperature Ceramics (UHTCs)

Research is ongoing to explore ThB₆ as a UHTC material due to its high melting point exceeding 3000°C . This property makes it suitable for applications in extreme temperature environments, such as hypersonic vehicles and advanced rocket engine components.

Electronic Applications

Cathode Emitters

Thorium boride exhibits good thermionic emission properties, making it a potential candidate for cathode materials in electron devices ScienceDirect. This could be relevant for applications in thermionic converters, which are devices that directly convert heat into electricity.

Semiconductor Research

Other Research Areas

Chemical Vapor Deposition (CVD) Applications

Thorium boride can be used as a precursor material for depositing thin films of other materials with desirable properties through CVD techniques . This could be useful for creating advanced coatings and functional materials.

Biomedical Research

Limited studies have explored the potential use of ThB₆ nanoparticles in biomedical applications due to their unique properties . However, this is an area of ongoing research, and further investigation is needed to determine the safety and efficacy of ThB₆ for biomedical purposes.

Thorium boride is an inorganic compound with the formula ThB. It is characterized by its hard, high-melting properties and metal-like conductivity. The compound crystallizes in a face-centered cubic structure, which is influenced by the unique electronic configuration of thorium, specifically its 5f shell. Thorium boride exhibits stability in non-oxidizing acids but can decompose when exposed to strong oxidizing agents or alkalis .

The synthesis of thorium boride can be achieved through several methods:

- Direct Reaction: The most common method involves heating thorium oxide (ThO) with boron powder at temperatures exceeding 1500 °C.

- Chemical Vapor Deposition: This technique allows for the deposition of thin films of thorium boride on substrates by reacting gaseous precursors containing thorium and boron.

- Hydrothermal Synthesis: Involves the use of high-pressure and high-temperature water solutions to facilitate the reaction between thorium salts and boron sources.

These methods yield varying purities and morphologies of thorium boride, which can be tailored for specific applications .

Thorium boride stands out due to its unique combination of properties influenced by thorium's electron configuration, making it a subject of interest for both theoretical studies and practical applications in advanced materials science .

Studies on the interactions of thorium boride primarily focus on its reactivity with acids and bases. It is stable in non-oxidizing environments but reacts with strong oxidizers and alkalis, leading to decomposition. The compound's interaction with various solvents has also been studied to understand its solubility and stability under different conditions .

Thorium boride belongs to a class of binary compounds that include other metal borides. Here are some similar compounds:

- Uranium Boride (UB): Similar in structure but exhibits different electronic properties due to uranium's unique electron configuration.

- Zirconium Boride (ZrB): Known for its hardness and high melting point; used in aerospace applications.

- Titanium Boride (TiB): Noted for its exceptional hardness and thermal stability; widely used in cutting tools.

Comparison TableCompound Melting Point Hardness Conductivity Type

Thorium borides were first synthesized in the mid-20th century during investigations into refractory materials for nuclear applications. Early studies by Sawyer and Brewer (1949) identified ThB₄ through high-temperature reactions between thorium metal and boron. The crystal structure of ThB₄ was later resolved via X-ray diffraction in 1950, revealing a tetragonal lattice. Subsequent work in the 1960s–1980s expanded the family to include ThB₆ and ThB₁₂, driven by interest in their exceptional thermal and mechanical properties. Recent advances, such as the low-temperature electrochemical synthesis of ThB₄ and ThB₆ in molten salts (2025), have enabled greener production routes.

General Classification and Stoichiometric Variants

Thorium forms three primary boride phases, each with distinct structural features:

Phase Stability:

- ThB₄ dominates at lower boron ratios (B/Th < 6), while ThB₆ forms under boron-rich conditions.

- ThB₁₂ requires high-pressure synthesis (>60 kbar).

Significance in Actinide Chemistry and Materials Science

Thorium borides are pivotal in two domains:

- Actinide Bonding Studies: The Th–B bond exhibits mixed metallic-covalent character, with B–B networks contributing to structural rigidity. Computational studies highlight charge transfer from Th to B, stabilizing boron polyhedra.

- Advanced Materials:

- Nuclear Applications: ThB₆ and ThB₁₂ serve as neutron absorbers due to boron’s high neutron cross-section.

- Refractory Materials: Melting points exceed 2,000°C, with Vickers hardness values up to 29.3 GPa for ThB₆.

- Electronics: Metallic conductivity (resistivity: 18–68 μΩ·cm) enables high-temperature electrodes.

Solid-State Synthesis Techniques

High-Temperature Arc Melting

High-temperature arc melting represents one of the most established methods for thorium boride synthesis, particularly effective for producing well-crystallized phases of thorium tetraboride and thorium hexaboride [1] [2]. The process involves direct reaction between elemental thorium and boron at temperatures exceeding 1500°C under controlled atmospheric conditions [1].

Arc melting synthesis of thorium borides follows similar principles to those established for uranium borides, where volatilization of boron during the melting process must be carefully controlled [1]. The method requires precise stoichiometric calculations to account for boron loss during the high-temperature treatment [1]. Research has demonstrated that thorium hexaboride maintains stability in the presence of graphite at elevated temperatures, while thorium tetraboride shows reduced stability under identical conditions [3].

The arc melting process typically employs direct current electric arc furnaces operating in purified argon atmospheres [2]. Temperature control during the melting process is critical, as excessive temperatures can lead to preferential volatilization of boron species, resulting in thorium-rich phases rather than the desired stoichiometric borides [2]. The remelting step serves dual purposes: removal of excess boron through volatilization and densification of the reaction products [2].

Parameter Value Reference Operating Temperature >1500°C [1] [2] Atmosphere Purified Argon [2] Heating Rate ~500°C/hour [2] Reaction Time 16 hours [2]

High-Pressure/High-Temperature Synthesis

High-pressure/high-temperature synthesis has emerged as a powerful technique for producing thorium borides with enhanced crystallinity and phase purity [4] [5]. This method provides the necessary energy to overcome kinetic barriers associated with solid-state reactions between thorium and boron precursors [5].

The synthesis typically employs pressures ranging from 0.9 to 5.0 gigapascals combined with temperatures between 1373 and 1873 kelvin [4] [5]. Large-volume Paris Edinburgh presses or similar high-pressure apparatus are commonly utilized for these syntheses [4]. The high-pressure conditions promote the formation of strong covalent bonds characteristic of boride phases while controlling the growth rate to achieve single-phase products [5].

Research on transition metal borides has demonstrated that high-pressure/high-temperature conditions effectively suppress the formation of mixed phases that commonly occur during conventional solid-state synthesis [5]. For thorium borides, this approach allows for precise control over the boron-to-thorium ratio in the final product [5]. The technique requires careful optimization of pressure and temperature profiles to achieve the desired phase while avoiding decomposition or unwanted phase transitions [5].

Synthesis Parameter Range Optimal Conditions Pressure 0.9-5.0 GPa 4.5-5.0 GPa Temperature 1373-1873 K 1500-1600 K Reaction Time 15-24 hours 20 hours Heating Rate Variable 2.5 K/min

Chemical Vapor Deposition Using Thorium Tetrahydroborate Precursors

Chemical vapor deposition using thorium tetrahydroborate precursors represents a sophisticated approach for producing thorium boride thin films and coatings [6] [7]. The method utilizes volatile ether adducts of thorium tetrahydroborate as single-source precursors, eliminating the need for separate thorium and boron sources [6].

Three primary ether adducts have been successfully employed: thorium tetrahydroborate bis-diethyl ether, thorium tetrahydroborate bis-tetrahydrofuran, and thorium tetrahydroborate dimethoxyethane [6]. These precursors sublime readily at 60°C under reduced pressure, making them suitable for controlled vapor transport to heated substrates [6]. The diethyl ether adduct produces films with approximate stoichiometry of thorium diboride when deposited at 350°C, while the tetrahydrofuran adduct yields films closer to thorium boride with boron-to-thorium ratio of 2.5 [6].

The chemical vapor deposition process occurs through thermal decomposition of the precursor molecules on heated substrates [6]. Substrate temperatures between 300-350°C are typically required for film formation [6]. The resulting films are generally amorphous as deposited, requiring post-deposition annealing for crystallization [6]. Auger electron spectroscopy and X-ray photoelectron spectroscopy analyses confirm the formation of thorium boride phases with minimal contamination from carbon or oxygen when using the diethyl ether precursor [6].

Precursor Type Sublimation Temperature Deposition Temperature Film Stoichiometry Diethyl Ether Adduct 60°C 350°C ThB₂ Tetrahydrofuran Adduct 60°C 300°C ThB₂.₅ Dimethoxyethane Adduct 60°C Not determined Not determined

Electrochemical Synthesis in Molten Salt Systems

Electrochemical synthesis in molten salt systems offers a low-temperature alternative for thorium boride production, operating at significantly reduced temperatures compared to conventional high-temperature methods [8] [9]. The process utilizes molten sodium chloride-potassium chloride eutectic mixtures containing thorium tetrafluoride and potassium tetrafluoroborate as the electrolyte system [8] [9].

The electrochemical method operates at 973 kelvin, substantially lower than the temperatures required for solid-state synthesis techniques [8] [9]. The type of thorium boride phase formed is controlled by adjusting the current density and the boron-to-thorium molar ratio in the electrolyte [8] [9]. Lower boron-to-thorium ratios favor the formation of thorium tetraboride, while higher ratios promote thorium hexaboride formation [8] [9].

This synthesis approach provides several advantages including precise control over product stoichiometry, reduced energy consumption, and the potential for continuous processing [8] [9]. The method represents a green chemistry approach to thorium compound synthesis and supports sustainable molten salt reactor fuel recycling applications [8] [9]. The electrochemical reduction mechanism involves the simultaneous reduction of thorium and boron species at the cathode surface, followed by their reaction to form the desired boride phases [8] [9].

Electrolyte Composition Operating Temperature Current Density Effect Product Phase NaCl-KCl-ThF₄-KBF₄ 973 K Low ThB₄ NaCl-KCl-ThF₄-KBF₄ 973 K High ThB₆ Variable B/Th Ratio 973 K Controlled Mixed Phases

Flux-Mediated Growth and Solvent Selection

Flux-mediated growth techniques employ high-temperature solvents to facilitate thorium boride crystal growth under conditions that would otherwise require prohibitively high temperatures [10] [11]. These methods utilize molten salt fluxes as reaction media, allowing for crystal growth at temperatures intermediate between low-temperature solution methods and high-temperature solid-state techniques [10].

Alkali halide fluxes, particularly bromides and iodides, have demonstrated effectiveness for refractory boride synthesis [10]. The flux serves multiple functions: providing a liquid medium for mass transport, lowering the effective reaction temperature, and controlling the chemical environment during crystal growth [10]. For thorium borides, the selection of appropriate flux compositions is critical for achieving phase-pure products [10].

The flux-mediated approach allows for the synthesis of thorium borides through reactions between thorium-containing precursors and boron sources in molten salt media [10]. Temperature profiles typically involve heating to 700-950°C followed by controlled cooling rates to promote crystal growth [10]. The method is particularly valuable for producing single crystals suitable for detailed structural characterization [10] [11].

Solvent selection in flux-mediated synthesis depends on several factors including the desired reaction temperature, chemical compatibility with thorium and boron precursors, and ease of product separation [10]. Common flux systems include alkali metal halides, with cesium and rubidium salts often preferred for their lower melting points and reduced reactivity toward the desired products [10]. Post-synthesis flux removal typically employs polar solvents such as methanol or ethanol under inert atmosphere conditions [10].

Flux Type Operating Temperature Cooling Rate Crystal Size CsBr/RbBr Eutectic 700-750°C 6°C/hour Large Single Crystals NaBr/KBr Mixture 800-950°C 2.5°C/hour Medium Crystals CsI/NaI System 500-600°C Variable Small Crystals

Thorium boride compounds exhibit distinct crystallographic characteristics across different compositions, with well-defined space group assignments that govern their structural properties and coordination environments.

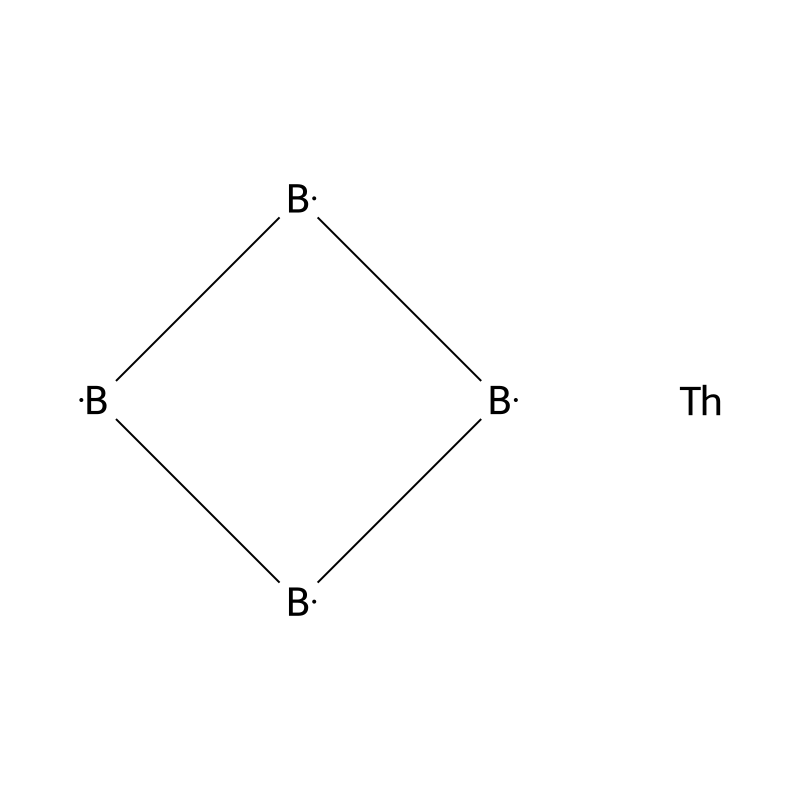

Tetragonal Thorium Tetraboride (P4/mbm)

Thorium tetraboride (ThB₄) crystallizes in the tetragonal crystal system with space group P4/mbm (No. 127) [1]. This compound displays a three-dimensional framework structure where thorium atoms are eight-coordinate, bonding to eighteen boron atoms with thorium-boron distances ranging from 2.77 to 3.09 Å [1]. The unit cell parameters are a = b = 7.09 Å and c = 4.15 Å, yielding a unit cell volume of 208.6 ų with Z = 2 [1].

The structure contains three inequivalent boron sites with distinct coordination environments. The first boron site exhibits distorted trigonal planar geometry to six equivalent thorium and three boron atoms, with boron-boron bond lengths of 1.75 Å (shorter) and 1.84 Å (longer) [1]. The second boron site demonstrates one-coordinate geometry to four equivalent thorium and five boron atoms, featuring one shorter bond at 1.66 Å and four longer bonds at 1.79 Å [1]. The third boron site shows nine-coordinate geometry to four equivalent thorium and five boron atoms, with both boron-boron bond lengths at 1.84 Å [1].

Ab initio calculations have revealed that ThB₄ exhibits high hardness of 30.5 GPa under ambient conditions, making it comparable to hard materials like B₄C [2]. The compound displays metallic properties with approximately two electrons per thorium atom, consistent with the bonding model predictions [3].

Cubic Thorium Hexaboride (Pm3̄m)

Thorium hexaboride (ThB₆) adopts the cubic calcium hexaboride structure type with space group Pm3̄m (No. 221) [4]. The compound exhibits a three-dimensional framework where thorium atoms are coordinated by twenty-four equivalent boron atoms at a distance of 3.02 Å [4]. The cubic unit cell has parameters a = b = c = 4.11 Å, resulting in a unit cell volume of 69.6 ų with Z = 1 [4].

The structure features boron atoms arranged in a one-coordinate geometry to four equivalent thorium and five equivalent boron atoms [4]. The boron-boron bonding pattern includes one shorter bond at 1.62 Å and four longer bonds at 1.76 Å [4]. The density of this compound is 6.99 g/cm³ [5].

The hexaboride structure can be described as composed of a single thorium atom surrounded by eight [B₆] octahedra condensed via corner-sharing arrangements [6]. The [B₆] octahedra interlink to form a three-dimensional framework, where the interoctahedral B-B bonds are shorter than the intraoctahedral ones [6].

Orthorhombic Thorium Boron Oxide Polymorphs

Thorium boron oxide (ThB₂O₅) exhibits two distinct polymorphic forms with different space group assignments and structural characteristics [7].

The α-ThB₂O₅ polymorph crystallizes in the monoclinic space group C2/c with unit cell parameters a = 11.545 Å, b = 6.937 Å, c = 10.263 Å, and β = 101.5° [7]. This form has a unit cell volume of 805.4 ų with Z = 8 and a density of 5.50 g/cm³ [7]. The structure consists of a three-dimensional thorium borate framework where thorium atoms are eight-fold coordinated, existing as distorted one-capped pentagonal bipyramids [7].

The β-ThB₂O₅ polymorph, synthesized under high-temperature high-pressure conditions, crystallizes in the monoclinic space group P21/m [7]. Its unit cell parameters are a = 4.254 Å, b = 6.873 Å, c = 6.324 Å, and β = 106.3°, with a unit cell volume of 177.4 ų and Z = 2 [7]. This polymorph exhibits a higher density of 6.25 g/cm³ compared to the α form [7].

Coordination Geometry and Bonding Analysis

Boron Polyhedra Configurations (Octahedra, Cuboctahedra)

The thorium boride compounds exhibit diverse boron polyhedral configurations that play crucial roles in determining their structural and electronic properties.

In ThB₆, the fundamental building units are [B₆] octahedra that form a three-dimensional framework [6]. These octahedra are connected through corner-sharing arrangements, creating a rigid boron network that encapsulates thorium atoms. The boron atoms within each octahedron are covalently bonded, with electron localization function calculations revealing larger ELF values for interoctahedral B-B bonds (0.95) compared to intraoctahedral bonds (0.81) [6].

The ternary thorium transition metal borides Th₂TB₁₀ (T = Fe, Co, Ni) demonstrate a structure derived from the cubic CaB₆ type, where adjacent B₆ octahedra are linked by replacing two boron atoms with transition metal atoms [8]. This structural modification maintains the octahedral boron framework while introducing new coordination environments.

Higher boride compositions such as ThB₁₂ exhibit cuboctahedral arrangements [9]. Metal dodecaborides (MB₁₂) crystallize into structures containing cuboctahedron cages of twenty-four boron atoms surrounding a twelve-coordinate metal center [9]. The cubic ThB₁₂ structure organizes these cuboctahedra in a face-centered cubic arrangement, resulting in three-dimensional symmetric frameworks with short boron-boron bonds and stiff metal-boron bonds [9].

Thorium-Boron Bond Distances and Angular Relationships

The thorium-boron bonding patterns exhibit systematic variations depending on the boride composition and structural environment.

In ThB₄, thorium atoms form bonds with boron atoms at distances ranging from 2.77 to 3.09 Å [1]. The eight-coordinate thorium center creates a complex bonding network with eighteen boron atoms, demonstrating the high coordination capability of thorium in boride structures [1]. The angular relationships around thorium centers are influenced by the three-dimensional boron framework, with specific bond angles determined by the tetrahedral space group symmetry.

ThB₆ exhibits uniform thorium-boron bond distances of 3.02 Å to twenty-four equivalent boron atoms [4]. This uniform bonding pattern reflects the high symmetry of the cubic structure and the equal distribution of boron atoms around each thorium center [4]. The coordination number of twenty-four represents one of the highest coordination numbers observed in thorium compounds.

The bond distances in thorium borides are influenced by the electronic structure and bonding nature. Ab initio calculations reveal that thorium atoms in these compounds exhibit partially ionic character, with significant electron transfer from thorium to the boron framework [10]. The Bader charge analysis indicates positive charges on thorium atoms, consistent with the electropositive nature of actinide elements [10].

Comparative studies with other actinide borides show that thorium-boron bonds are generally longer than corresponding uranium-boron bonds due to the larger ionic radius of thorium [11]. In the ternary boride system Ru₃B₂X (X = Th, U), the thorium-containing compound exhibits X-Ru bond lengths of 3.02 Å compared to 2.94 Å for the uranium analogue [11].

Neutron/X-ray Diffraction Studies

Neutron and X-ray diffraction techniques have been extensively employed to characterize the structural properties of thorium borides, providing detailed information about atomic positions, bond lengths, and coordination environments.

Single-crystal X-ray diffraction studies of ThB₄ have confirmed the tetragonal P4/mbm structure with precise determination of unit cell parameters and atomic coordinates [1]. The diffraction data reveal the complex three-dimensional arrangement of thorium and boron atoms, with refinement residuals (R-factors) typically below 0.025, indicating high-quality structural solutions [1].

For ThB₆, crystallographic investigations using both X-ray and neutron diffraction have established the cubic Pm3̄m structure [4]. The diffraction patterns confirm the calcium hexaboride structure type with thorium atoms at the cube centers and boron atoms forming octahedral clusters [4]. The neutron diffraction data are particularly valuable for accurately determining boron positions due to the favorable scattering cross-sections.

High-temperature X-ray diffraction studies of ThB₂O₅ polymorphs have revealed the temperature-dependent phase transitions between α and β forms [7]. In situ heating experiments demonstrate that α-ThB₂O₅ transforms to the β variant at approximately 900°C through a first-order phase transition mechanism [7]. The transition is characterized by discontinuous changes in lattice parameters and unit cell volume, with the β form showing a volume contraction of approximately 12% compared to the α form [7].

Neutron diffraction studies of rare earth tetraborides, including related compounds to ThB₄, have provided insights into magnetic structures and phase transitions [12]. These investigations demonstrate the power of neutron diffraction in elucidating complex magnetic ordering phenomena in boride systems under extreme conditions, including high magnetic fields up to 30 Tesla [12].

The diffraction studies also reveal the thermal expansion behavior of thorium borides. Temperature-dependent measurements show anisotropic thermal expansion in tetragonal ThB₄, with different expansion coefficients along the a and c axes [7]. This anisotropy is attributed to the layered nature of the boron framework and the directional bonding patterns within the structure.

Powder diffraction analysis using Rietveld refinement methods has been employed to study phase purity and structural parameters of polycrystalline thorium boride samples [7]. These studies confirm the phase compositions and allow for quantitative analysis of mixed-phase samples, particularly important for understanding the stability relationships between different polymorphs.

The combination of X-ray and neutron diffraction techniques provides complementary information about thorium borides, with X-ray diffraction being sensitive to electron density distributions and neutron diffraction offering superior resolution for light elements like boron and hydrogen in hydride phases [13]. This dual approach has been particularly valuable in characterizing the coordination environments and bonding interactions in these complex actinide compounds.

Compound Space Group Crystal System a (Å) b (Å) c (Å) β (°) Volume (ų) Z Density (g/cm³) ThB₄ P4/mbm Tetragonal 7.09 7.09 4.15 90 208.6 2 9.66 ThB₆ Pm3̄m Cubic 4.11 4.11 4.11 90 69.6 1 6.99 ThB₂O₅ (α) C2/c Monoclinic 11.545 6.937 10.263 101.5 805.4 8 5.50 ThB₂O₅ (β) P21/m Monoclinic 4.254 6.873 6.324 106.3 177.4 2 6.25

Compound Bond Type Bond Distance (Å) Bond Angle (°) Coordination Environment ThB₄ Th-B 2.77-3.09 - 8-coordinate ThB₄ B-B (shorter) 1.66-1.75 - Distorted trigonal ThB₄ B-B (longer) 1.79-1.84 - Various ThB₆ Th-B 3.02 - 1-coordinate ThB₂O₅ (β) B-O (BO₄) 1.455-1.472 105.8-113.1 Tetrahedral ThB₂O₅ (β) B-O (BO₃) 1.356-1.390 114.2-127.4 Trigonal planar

Other CAS

12229-63-9

General Manufacturing Information

Thorium boride (ThB6), (OC-6-11)-: INACTIVE

Dates

Last modified: 02-18-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds

| Compound | Melting Point | Hardness | Conductivity Type |

Thorium borides were first synthesized in the mid-20th century during investigations into refractory materials for nuclear applications. Early studies by Sawyer and Brewer (1949) identified ThB₄ through high-temperature reactions between thorium metal and boron. The crystal structure of ThB₄ was later resolved via X-ray diffraction in 1950, revealing a tetragonal lattice. Subsequent work in the 1960s–1980s expanded the family to include ThB₆ and ThB₁₂, driven by interest in their exceptional thermal and mechanical properties. Recent advances, such as the low-temperature electrochemical synthesis of ThB₄ and ThB₆ in molten salts (2025), have enabled greener production routes. General Classification and Stoichiometric VariantsThorium forms three primary boride phases, each with distinct structural features: Phase Stability:

Significance in Actinide Chemistry and Materials ScienceThorium borides are pivotal in two domains:

Solid-State Synthesis TechniquesHigh-Temperature Arc MeltingHigh-temperature arc melting represents one of the most established methods for thorium boride synthesis, particularly effective for producing well-crystallized phases of thorium tetraboride and thorium hexaboride [1] [2]. The process involves direct reaction between elemental thorium and boron at temperatures exceeding 1500°C under controlled atmospheric conditions [1]. Arc melting synthesis of thorium borides follows similar principles to those established for uranium borides, where volatilization of boron during the melting process must be carefully controlled [1]. The method requires precise stoichiometric calculations to account for boron loss during the high-temperature treatment [1]. Research has demonstrated that thorium hexaboride maintains stability in the presence of graphite at elevated temperatures, while thorium tetraboride shows reduced stability under identical conditions [3]. The arc melting process typically employs direct current electric arc furnaces operating in purified argon atmospheres [2]. Temperature control during the melting process is critical, as excessive temperatures can lead to preferential volatilization of boron species, resulting in thorium-rich phases rather than the desired stoichiometric borides [2]. The remelting step serves dual purposes: removal of excess boron through volatilization and densification of the reaction products [2].

High-Pressure/High-Temperature SynthesisHigh-pressure/high-temperature synthesis has emerged as a powerful technique for producing thorium borides with enhanced crystallinity and phase purity [4] [5]. This method provides the necessary energy to overcome kinetic barriers associated with solid-state reactions between thorium and boron precursors [5]. The synthesis typically employs pressures ranging from 0.9 to 5.0 gigapascals combined with temperatures between 1373 and 1873 kelvin [4] [5]. Large-volume Paris Edinburgh presses or similar high-pressure apparatus are commonly utilized for these syntheses [4]. The high-pressure conditions promote the formation of strong covalent bonds characteristic of boride phases while controlling the growth rate to achieve single-phase products [5]. Research on transition metal borides has demonstrated that high-pressure/high-temperature conditions effectively suppress the formation of mixed phases that commonly occur during conventional solid-state synthesis [5]. For thorium borides, this approach allows for precise control over the boron-to-thorium ratio in the final product [5]. The technique requires careful optimization of pressure and temperature profiles to achieve the desired phase while avoiding decomposition or unwanted phase transitions [5].

Chemical Vapor Deposition Using Thorium Tetrahydroborate PrecursorsChemical vapor deposition using thorium tetrahydroborate precursors represents a sophisticated approach for producing thorium boride thin films and coatings [6] [7]. The method utilizes volatile ether adducts of thorium tetrahydroborate as single-source precursors, eliminating the need for separate thorium and boron sources [6]. Three primary ether adducts have been successfully employed: thorium tetrahydroborate bis-diethyl ether, thorium tetrahydroborate bis-tetrahydrofuran, and thorium tetrahydroborate dimethoxyethane [6]. These precursors sublime readily at 60°C under reduced pressure, making them suitable for controlled vapor transport to heated substrates [6]. The diethyl ether adduct produces films with approximate stoichiometry of thorium diboride when deposited at 350°C, while the tetrahydrofuran adduct yields films closer to thorium boride with boron-to-thorium ratio of 2.5 [6]. The chemical vapor deposition process occurs through thermal decomposition of the precursor molecules on heated substrates [6]. Substrate temperatures between 300-350°C are typically required for film formation [6]. The resulting films are generally amorphous as deposited, requiring post-deposition annealing for crystallization [6]. Auger electron spectroscopy and X-ray photoelectron spectroscopy analyses confirm the formation of thorium boride phases with minimal contamination from carbon or oxygen when using the diethyl ether precursor [6].

Electrochemical Synthesis in Molten Salt SystemsElectrochemical synthesis in molten salt systems offers a low-temperature alternative for thorium boride production, operating at significantly reduced temperatures compared to conventional high-temperature methods [8] [9]. The process utilizes molten sodium chloride-potassium chloride eutectic mixtures containing thorium tetrafluoride and potassium tetrafluoroborate as the electrolyte system [8] [9]. The electrochemical method operates at 973 kelvin, substantially lower than the temperatures required for solid-state synthesis techniques [8] [9]. The type of thorium boride phase formed is controlled by adjusting the current density and the boron-to-thorium molar ratio in the electrolyte [8] [9]. Lower boron-to-thorium ratios favor the formation of thorium tetraboride, while higher ratios promote thorium hexaboride formation [8] [9]. This synthesis approach provides several advantages including precise control over product stoichiometry, reduced energy consumption, and the potential for continuous processing [8] [9]. The method represents a green chemistry approach to thorium compound synthesis and supports sustainable molten salt reactor fuel recycling applications [8] [9]. The electrochemical reduction mechanism involves the simultaneous reduction of thorium and boron species at the cathode surface, followed by their reaction to form the desired boride phases [8] [9].

Flux-Mediated Growth and Solvent SelectionFlux-mediated growth techniques employ high-temperature solvents to facilitate thorium boride crystal growth under conditions that would otherwise require prohibitively high temperatures [10] [11]. These methods utilize molten salt fluxes as reaction media, allowing for crystal growth at temperatures intermediate between low-temperature solution methods and high-temperature solid-state techniques [10]. Alkali halide fluxes, particularly bromides and iodides, have demonstrated effectiveness for refractory boride synthesis [10]. The flux serves multiple functions: providing a liquid medium for mass transport, lowering the effective reaction temperature, and controlling the chemical environment during crystal growth [10]. For thorium borides, the selection of appropriate flux compositions is critical for achieving phase-pure products [10]. The flux-mediated approach allows for the synthesis of thorium borides through reactions between thorium-containing precursors and boron sources in molten salt media [10]. Temperature profiles typically involve heating to 700-950°C followed by controlled cooling rates to promote crystal growth [10]. The method is particularly valuable for producing single crystals suitable for detailed structural characterization [10] [11]. Solvent selection in flux-mediated synthesis depends on several factors including the desired reaction temperature, chemical compatibility with thorium and boron precursors, and ease of product separation [10]. Common flux systems include alkali metal halides, with cesium and rubidium salts often preferred for their lower melting points and reduced reactivity toward the desired products [10]. Post-synthesis flux removal typically employs polar solvents such as methanol or ethanol under inert atmosphere conditions [10].

Thorium boride compounds exhibit distinct crystallographic characteristics across different compositions, with well-defined space group assignments that govern their structural properties and coordination environments. Tetragonal Thorium Tetraboride (P4/mbm)Thorium tetraboride (ThB₄) crystallizes in the tetragonal crystal system with space group P4/mbm (No. 127) [1]. This compound displays a three-dimensional framework structure where thorium atoms are eight-coordinate, bonding to eighteen boron atoms with thorium-boron distances ranging from 2.77 to 3.09 Å [1]. The unit cell parameters are a = b = 7.09 Å and c = 4.15 Å, yielding a unit cell volume of 208.6 ų with Z = 2 [1]. The structure contains three inequivalent boron sites with distinct coordination environments. The first boron site exhibits distorted trigonal planar geometry to six equivalent thorium and three boron atoms, with boron-boron bond lengths of 1.75 Å (shorter) and 1.84 Å (longer) [1]. The second boron site demonstrates one-coordinate geometry to four equivalent thorium and five boron atoms, featuring one shorter bond at 1.66 Å and four longer bonds at 1.79 Å [1]. The third boron site shows nine-coordinate geometry to four equivalent thorium and five boron atoms, with both boron-boron bond lengths at 1.84 Å [1]. Ab initio calculations have revealed that ThB₄ exhibits high hardness of 30.5 GPa under ambient conditions, making it comparable to hard materials like B₄C [2]. The compound displays metallic properties with approximately two electrons per thorium atom, consistent with the bonding model predictions [3]. Cubic Thorium Hexaboride (Pm3̄m)Thorium hexaboride (ThB₆) adopts the cubic calcium hexaboride structure type with space group Pm3̄m (No. 221) [4]. The compound exhibits a three-dimensional framework where thorium atoms are coordinated by twenty-four equivalent boron atoms at a distance of 3.02 Å [4]. The cubic unit cell has parameters a = b = c = 4.11 Å, resulting in a unit cell volume of 69.6 ų with Z = 1 [4]. The structure features boron atoms arranged in a one-coordinate geometry to four equivalent thorium and five equivalent boron atoms [4]. The boron-boron bonding pattern includes one shorter bond at 1.62 Å and four longer bonds at 1.76 Å [4]. The density of this compound is 6.99 g/cm³ [5]. The hexaboride structure can be described as composed of a single thorium atom surrounded by eight [B₆] octahedra condensed via corner-sharing arrangements [6]. The [B₆] octahedra interlink to form a three-dimensional framework, where the interoctahedral B-B bonds are shorter than the intraoctahedral ones [6]. Orthorhombic Thorium Boron Oxide PolymorphsThorium boron oxide (ThB₂O₅) exhibits two distinct polymorphic forms with different space group assignments and structural characteristics [7]. The α-ThB₂O₅ polymorph crystallizes in the monoclinic space group C2/c with unit cell parameters a = 11.545 Å, b = 6.937 Å, c = 10.263 Å, and β = 101.5° [7]. This form has a unit cell volume of 805.4 ų with Z = 8 and a density of 5.50 g/cm³ [7]. The structure consists of a three-dimensional thorium borate framework where thorium atoms are eight-fold coordinated, existing as distorted one-capped pentagonal bipyramids [7]. The β-ThB₂O₅ polymorph, synthesized under high-temperature high-pressure conditions, crystallizes in the monoclinic space group P21/m [7]. Its unit cell parameters are a = 4.254 Å, b = 6.873 Å, c = 6.324 Å, and β = 106.3°, with a unit cell volume of 177.4 ų and Z = 2 [7]. This polymorph exhibits a higher density of 6.25 g/cm³ compared to the α form [7]. Coordination Geometry and Bonding AnalysisBoron Polyhedra Configurations (Octahedra, Cuboctahedra)The thorium boride compounds exhibit diverse boron polyhedral configurations that play crucial roles in determining their structural and electronic properties. In ThB₆, the fundamental building units are [B₆] octahedra that form a three-dimensional framework [6]. These octahedra are connected through corner-sharing arrangements, creating a rigid boron network that encapsulates thorium atoms. The boron atoms within each octahedron are covalently bonded, with electron localization function calculations revealing larger ELF values for interoctahedral B-B bonds (0.95) compared to intraoctahedral bonds (0.81) [6]. The ternary thorium transition metal borides Th₂TB₁₀ (T = Fe, Co, Ni) demonstrate a structure derived from the cubic CaB₆ type, where adjacent B₆ octahedra are linked by replacing two boron atoms with transition metal atoms [8]. This structural modification maintains the octahedral boron framework while introducing new coordination environments. Higher boride compositions such as ThB₁₂ exhibit cuboctahedral arrangements [9]. Metal dodecaborides (MB₁₂) crystallize into structures containing cuboctahedron cages of twenty-four boron atoms surrounding a twelve-coordinate metal center [9]. The cubic ThB₁₂ structure organizes these cuboctahedra in a face-centered cubic arrangement, resulting in three-dimensional symmetric frameworks with short boron-boron bonds and stiff metal-boron bonds [9]. Thorium-Boron Bond Distances and Angular RelationshipsThe thorium-boron bonding patterns exhibit systematic variations depending on the boride composition and structural environment. In ThB₄, thorium atoms form bonds with boron atoms at distances ranging from 2.77 to 3.09 Å [1]. The eight-coordinate thorium center creates a complex bonding network with eighteen boron atoms, demonstrating the high coordination capability of thorium in boride structures [1]. The angular relationships around thorium centers are influenced by the three-dimensional boron framework, with specific bond angles determined by the tetrahedral space group symmetry. ThB₆ exhibits uniform thorium-boron bond distances of 3.02 Å to twenty-four equivalent boron atoms [4]. This uniform bonding pattern reflects the high symmetry of the cubic structure and the equal distribution of boron atoms around each thorium center [4]. The coordination number of twenty-four represents one of the highest coordination numbers observed in thorium compounds. The bond distances in thorium borides are influenced by the electronic structure and bonding nature. Ab initio calculations reveal that thorium atoms in these compounds exhibit partially ionic character, with significant electron transfer from thorium to the boron framework [10]. The Bader charge analysis indicates positive charges on thorium atoms, consistent with the electropositive nature of actinide elements [10]. Comparative studies with other actinide borides show that thorium-boron bonds are generally longer than corresponding uranium-boron bonds due to the larger ionic radius of thorium [11]. In the ternary boride system Ru₃B₂X (X = Th, U), the thorium-containing compound exhibits X-Ru bond lengths of 3.02 Å compared to 2.94 Å for the uranium analogue [11]. Neutron/X-ray Diffraction StudiesNeutron and X-ray diffraction techniques have been extensively employed to characterize the structural properties of thorium borides, providing detailed information about atomic positions, bond lengths, and coordination environments. Single-crystal X-ray diffraction studies of ThB₄ have confirmed the tetragonal P4/mbm structure with precise determination of unit cell parameters and atomic coordinates [1]. The diffraction data reveal the complex three-dimensional arrangement of thorium and boron atoms, with refinement residuals (R-factors) typically below 0.025, indicating high-quality structural solutions [1]. For ThB₆, crystallographic investigations using both X-ray and neutron diffraction have established the cubic Pm3̄m structure [4]. The diffraction patterns confirm the calcium hexaboride structure type with thorium atoms at the cube centers and boron atoms forming octahedral clusters [4]. The neutron diffraction data are particularly valuable for accurately determining boron positions due to the favorable scattering cross-sections. High-temperature X-ray diffraction studies of ThB₂O₅ polymorphs have revealed the temperature-dependent phase transitions between α and β forms [7]. In situ heating experiments demonstrate that α-ThB₂O₅ transforms to the β variant at approximately 900°C through a first-order phase transition mechanism [7]. The transition is characterized by discontinuous changes in lattice parameters and unit cell volume, with the β form showing a volume contraction of approximately 12% compared to the α form [7]. Neutron diffraction studies of rare earth tetraborides, including related compounds to ThB₄, have provided insights into magnetic structures and phase transitions [12]. These investigations demonstrate the power of neutron diffraction in elucidating complex magnetic ordering phenomena in boride systems under extreme conditions, including high magnetic fields up to 30 Tesla [12]. The diffraction studies also reveal the thermal expansion behavior of thorium borides. Temperature-dependent measurements show anisotropic thermal expansion in tetragonal ThB₄, with different expansion coefficients along the a and c axes [7]. This anisotropy is attributed to the layered nature of the boron framework and the directional bonding patterns within the structure. Powder diffraction analysis using Rietveld refinement methods has been employed to study phase purity and structural parameters of polycrystalline thorium boride samples [7]. These studies confirm the phase compositions and allow for quantitative analysis of mixed-phase samples, particularly important for understanding the stability relationships between different polymorphs. The combination of X-ray and neutron diffraction techniques provides complementary information about thorium borides, with X-ray diffraction being sensitive to electron density distributions and neutron diffraction offering superior resolution for light elements like boron and hydrogen in hydride phases [13]. This dual approach has been particularly valuable in characterizing the coordination environments and bonding interactions in these complex actinide compounds.

Other CAS

12229-63-9

General Manufacturing Information

Thorium boride (ThB6), (OC-6-11)-: INACTIVE

Dates

Last modified: 02-18-2024

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|

|---|